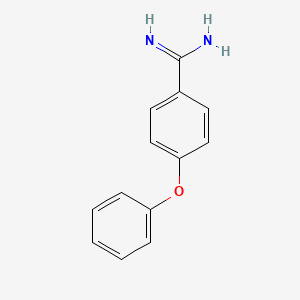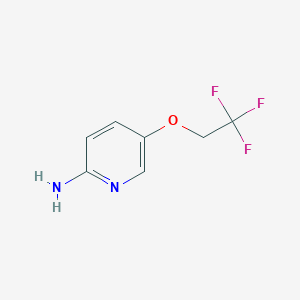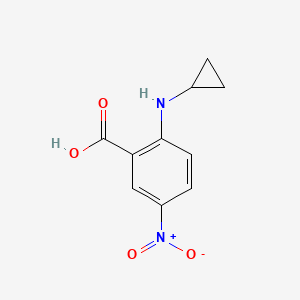
2-(Cyclopropylamino)-5-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopropylamino)-5-nitrobenzoic acid is a chemical compound characterized by its unique structure, which includes a cyclopropylamino group and a nitrobenzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylamino)-5-nitrobenzoic acid typically involves the nitration of benzoic acid followed by the introduction of the cyclopropylamino group. The nitration reaction is usually carried out using nitric acid and sulfuric acid under controlled temperature conditions to ensure the formation of the nitro group at the desired position on the benzene ring. Subsequently, the cyclopropylamino group is introduced through a nucleophilic substitution reaction involving cyclopropylamine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Cyclopropylamino)-5-nitrobenzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like tin chloride or iron powder in acidic conditions can reduce the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or their derivatives.
Reduction: Reduction of the nitro group can produce 2-(Cyclopropylamino)-5-aminobenzoic acid.
Substitution: Substitution reactions can result in the formation of various substituted benzoic acids.
Aplicaciones Científicas De Investigación
2-(Cyclopropylamino)-5-nitrobenzoic acid has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used as a probe to study biological systems and molecular interactions.
Medicine: It has potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-(Cyclopropylamino)-5-nitrobenzoic acid exerts its effects involves its interaction with specific molecular targets. The nitro group can act as an electrophile, while the cyclopropylamino group can participate in hydrogen bonding and other interactions. These interactions can influence the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
2-(Cyclopropylamino)-5-aminobenzoic acid
2-(Cyclopropylamino)-2-methylpropanenitrile
(1R,2R)-2-(Cyclopropylamino)cyclohexanol
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
2-(cyclopropylamino)-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c13-10(14)8-5-7(12(15)16)3-4-9(8)11-6-1-2-6/h3-6,11H,1-2H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGKQGRYONQCMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
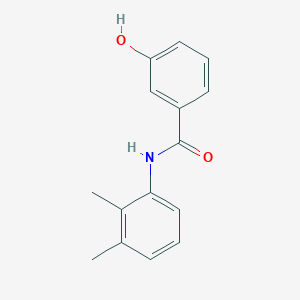
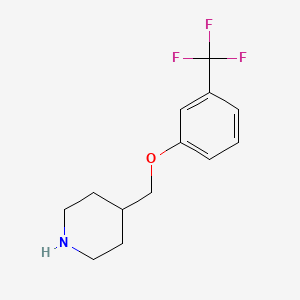
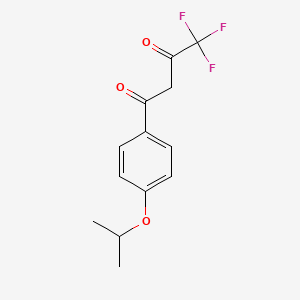
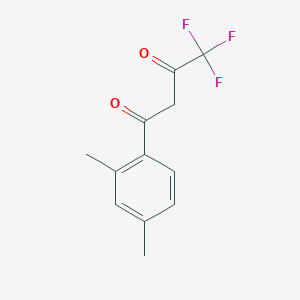
![{1-[(3-Bromophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B7808114.png)
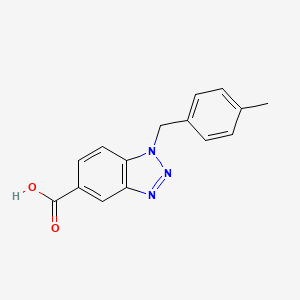
![6-[(1H-indol-2-ylcarbonyl)amino]hexanoic acid](/img/structure/B7808123.png)
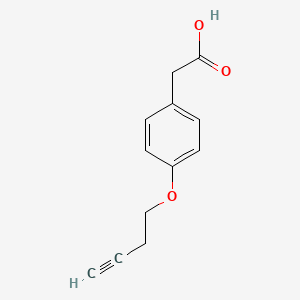
![6-[(Prop-2-YN-1-YL)amino]pyridine-3-carboxylic acid](/img/structure/B7808141.png)
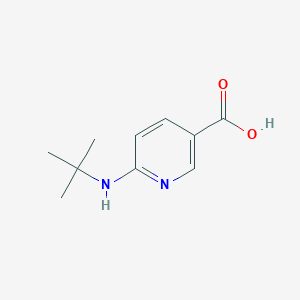
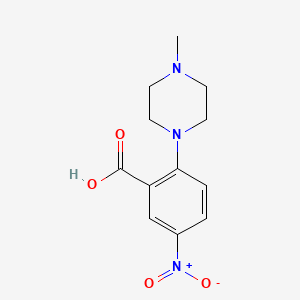
![2-[(2,5-Dichlorophenyl)sulfanyl]acetonitrile](/img/structure/B7808153.png)
